

toxicological data of 2,6-Diaminotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Diaminotoluene**

Cat. No.: **B122827**

[Get Quote](#)

An In-depth Technical Guide on the Toxicological Data of **2,6-Diaminotoluene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for **2,6-Diaminotoluene** (2,6-TDA), an aromatic amine used as an intermediate in the chemical industry, particularly in the production of dyes and polyurethanes.^[1] This document summarizes key quantitative data, details experimental protocols for principal toxicological assays, and visualizes metabolic pathways and experimental workflows.

Physical and Chemical Properties

2,6-Diaminotoluene is an off-white crystalline solid.^[2] Its physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	823-40-5	[3]
Molecular Formula	C7H10N2	[4]
Molecular Weight	122.17 g/mol	[5]
Melting Point	104-106 °C	[6]
Boiling Point	284.2 °C at 760 mmHg	[4]
Water Solubility	60 g/L (at 15 °C)	[4]
Appearance	Off-white crystals or colorless prisms	[2]

Toxicological Data

The toxicological profile of **2,6-Diaminotoluene** has been evaluated through various in vitro and in vivo studies. The majority of the available data pertains to its dihydrochloride salt, 2,6-TDA dihydrochloride (CAS No. 15481-70-6).

Acute Toxicity

2,6-TDA is considered to have moderate acute oral toxicity.[7] It is classified as harmful if swallowed or in contact with skin.[8][9]

Endpoint	Species	Route	Value	Observations	Reference
LD50 (estimated)	Mouse	Oral	100 - 300 mg/kg bw	Mortality occurred at 100 mg/kg bw.	[7]
Mortality Dose	Rat	Oral	1000 mg/kg bw	Mortality observed. Signs of toxicity included hemorrhage of the upper stomach and intestinal tract.	[7]
Acute Dermal Toxicity	-	Dermal	Category 4	Classified as harmful in contact with skin.	[7][8]
Acute Inhalation Toxicity	Rat, Mouse	Inhalation	Low	No mortality recorded after 4-hour exposure to 5.57 mg/L of TDA vapour- dust mix.	[7]

Repeated Dose Toxicity

Studies on repeated oral exposure have been conducted on rats and mice.

Study Duration	Species	Dose Levels (in diet)	NOAEL	LOAEL	Key Findings	Reference
90 days (Subchronic)	F344 Rats	0, 100, 300, 1000, 3000, 10000 ppm	-	~210 mg/kg bw/day (3000 ppm)	Reduced weight gain at 300 ppm (males) and 1000 ppm (females); benign tumors of the forestomac and renal hyperpigmentation at 1000 ppm.	[7]
90 days (Subchronic)	B6C3F1 Mice	0, 10, 30, 100, 300, 1000 ppm	~20 mg/kg bw/day (100 ppm)	-	Reduced body weight gain in females.	[7]
2 years (Chronic)	F344 Rats	250 or 500 ppm	-	-	Reduced body weight gain.	[7]
2 years (Chronic)	B6C3F1 Mice	50 or 100 ppm	-	-	Reduced body weight gain.	[7]

Carcinogenicity

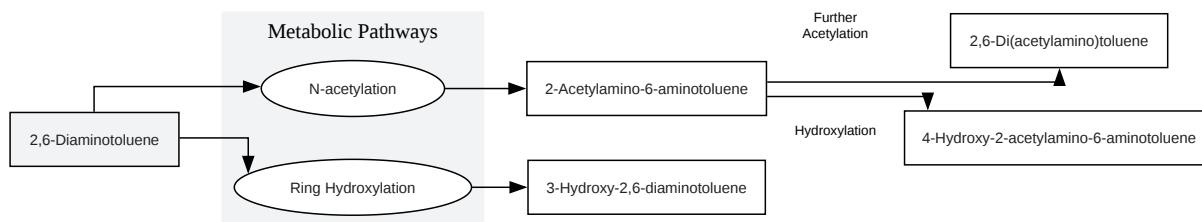
Unlike its isomer 2,4-diaminotoluene, **2,6-diaminotoluene** is generally considered non-carcinogenic.[10][11]

Species/S strain	Sex	Route	Dose Levels (in diet)	Tumor Incidence	Conclusion	Reference
F344 Rats	Male & Female	Oral	250, 500 ppm for 2 years	No significant carcinogenic effects.	Non-carcinogenic	[7]
B6C3F1 Mice	Male & Female	Oral	50, 100 ppm for 2 years	No significant carcinogenic effects.	Non-carcinogenic	[7]
F344 Rats	Male	Oral	9.90, 19.8 mg/kg/day for 2 years	Increased incidence of hepatocellular neoplasms (4/50 at high dose vs 0/50 in control).	Positive for liver neoplasms.	[12]
B6C3F1 Mice	Female	Oral	6.40, 12.9 mg/kg/day for 2 years	Increased incidence of hepatocellular tumors (3/50 at high dose vs 0/50 in control).	Positive for liver tumors.	[12]

Note: The Carcinogenic Potency Database (CPDB) indicates some evidence of carcinogenicity in male rats and female mice, which contrasts with other reports.[\[12\]](#) The TD50, a measure of

carcinogenic potency, is the daily dose rate in mg/kg body weight/day to induce tumors in half of the test animals that would have remained tumor-free at zero dose.[12]

Genotoxicity


2,6-Diaminotoluene has shown conflicting results in genotoxicity assays. It is mutagenic in bacterial systems but generally non-mutagenic in mammalian cells *in vivo*.[13]

Assay Type	Test System	Metabolic Activation (S9)	Result	Remarks	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium TA98	With S9	Positive	Mutagenic	[14]
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	With S9	Positive	-	[10] [13]
In vivo Micronucleus Test	Rat Bone Marrow	N/A	Weakly Positive	-	[10] [11]
In vivo Unscheduled DNA Synthesis (UDS)	Rat Liver	N/A	Negative	Did not induce DNA repair.	[10] [11]
DNA Adduct Formation	F-344 Rat Liver	N/A	Negative	Induced significantly fewer DNA adducts compared to 2,4-DAT.	[15]
Gene Mutation Assay	F344 gpt delta transgenic rats	N/A	Negative	No induction of genotoxicity in the liver.	[16]

Metabolism

Following oral administration in rats, 2,6-TDA is rapidly absorbed and excreted, primarily in the urine.[14] The parent compound is not found in the urine; instead, four major metabolites are identified.[13][14]

The primary metabolic pathways include N-acetylation and ring hydroxylation.[13]

[Click to download full resolution via product page](#)

Metabolic pathway of **2,6-Diaminotoluene** in rats.[13][14]

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of results.

Bacterial Reverse Mutation Assay (Ames Test)

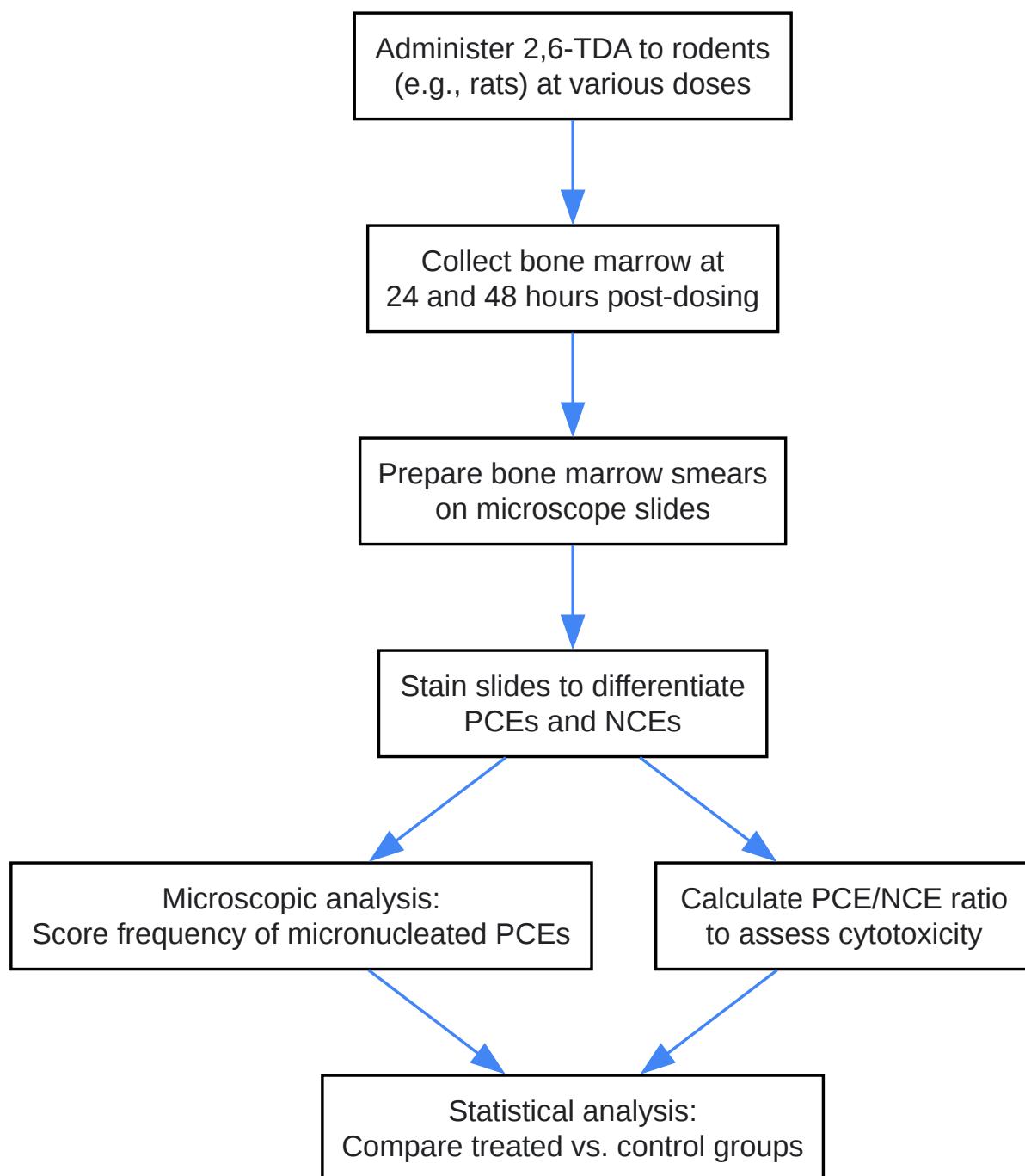
This assay evaluates the ability of a chemical to induce reverse mutations at a selected locus in several strains of *Salmonella typhimurium*.[17][18]

Protocol Outline:

- Strain Selection: Histidine-dependent strains of *S. typhimurium* (e.g., TA98, TA100) are used.

- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.[17]
- Exposure: The tester strains, the test substance at various concentrations, and the S9 mix (if required) are combined in a soft agar overlay. This mixture is poured onto minimal glucose agar plates.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the negative control.[17]

Workflow of the Bacterial Reverse Mutation (Ames) Test.


In Vivo Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.

Protocol Outline:

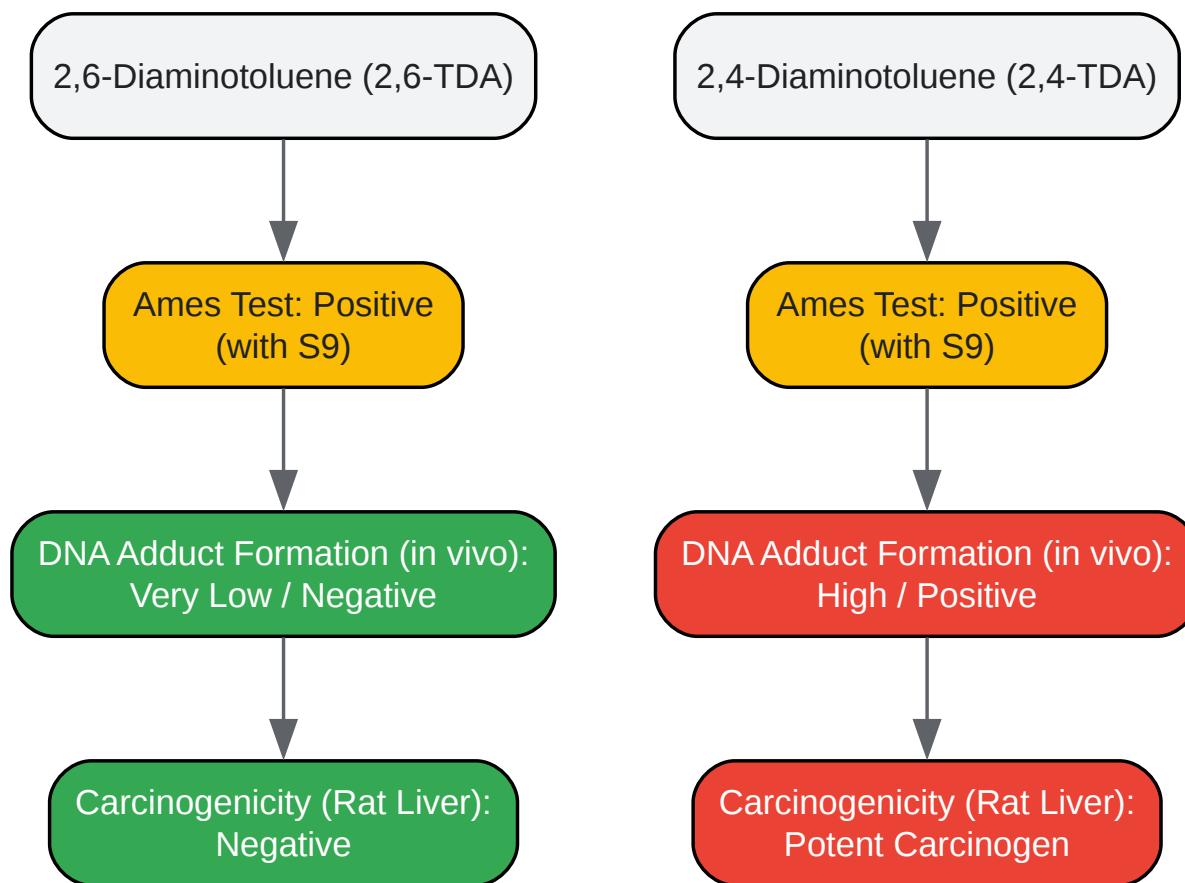
- Animal Dosing: The test substance is administered to rodents (typically rats or mice) via an appropriate route (e.g., oral gavage, intraperitoneal injection).[10] Doses are based on acute toxicity data.
- Sample Collection: Bone marrow is collected at specific time points after dosing (e.g., 24 and 48 hours).
- Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained to differentiate between polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature).
- Microscopic Analysis: Slides are analyzed under a microscope to determine the frequency of micronucleated PCEs (MN-PCEs). A minimum of 2000 PCEs per animal is typically scored. [11]

- Toxicity Assessment: The ratio of PCEs to NCEs is calculated to assess bone marrow cytotoxicity.
- Evaluation: A significant, dose-related increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.[11]

[Click to download full resolution via product page](#)

Workflow of the In Vivo Rodent Micronucleus Assay.

Chronic Toxicity and Carcinogenicity Bioassay


These long-term studies evaluate the potential of a substance to cause cancer and other chronic health effects.

Protocol Outline (based on NCI-CG-TR-200):[\[7\]](#)

- Animal Model: Fischer 344 rats and B6C3F1 mice are used.
- Administration: 2,6-TDA dihydrochloride is mixed into the diet and administered to groups of animals for a period of two years.
- Dose Selection: Doses are determined from subchronic toxicity studies. For the 2-year study, rats received 250 or 500 ppm, and mice received 50 or 100 ppm.[\[7\]](#)
- In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded regularly.
- Necropsy and Histopathology: At the end of the study, all animals undergo a complete necropsy. Organs and tissues are collected, preserved, and examined microscopically for neoplastic (cancerous) and non-neoplastic lesions.
- Data Analysis: The incidence of tumors in the dosed groups is compared statistically to the incidence in the control group.

Signaling Pathways and Logical Relationships

While specific signaling pathways for 2,6-TDA toxicity are not extensively detailed in the provided literature, a logical comparison of its genotoxic activity with its carcinogenic isomer, 2,4-TDA, highlights key differences in their biological effects.

[Click to download full resolution via product page](#)

Contrasting genotoxicity profiles of 2,6-TDA and 2,4-TDA.[\[10\]](#)[\[15\]](#)

Summary and Conclusion

2,6-Diaminotoluene exhibits moderate acute toxicity and is classified as a skin sensitizer and suspected mutagen.[\[7\]](#)[\[9\]](#) While it is mutagenic in bacterial assays, this effect does not consistently translate to in vivo mammalian systems.[\[10\]](#)[\[14\]](#) Chronic exposure studies in rodents have generally concluded that 2,6-TDA is not carcinogenic, a key distinction from its potent carcinogenic isomer, 2,4-TDA.[\[7\]](#) This difference in carcinogenicity is strongly linked to a significantly lower capacity to form DNA adducts in the liver.[\[15\]](#) The metabolism of 2,6-TDA is rapid, proceeding through N-acetylation and ring hydroxylation to produce several metabolites that are excreted in the urine.[\[13\]](#)[\[14\]](#) This comprehensive toxicological profile is essential for conducting accurate risk assessments and ensuring the safe handling and use of this chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 2,6-Diaminotoluene | 823-40-5 [chemicalbook.com]
- 3. CAS 823-40-5: 2,6-Diaminotoluene | CymitQuimica [cymitquimica.com]
- 4. 2,6-diaminotoluene | CAS#:823-40-5 | Chemsric [chemsrc.com]
- 5. 2,6-DIAMINOTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 2,6-Diaminotoluene 97 823-40-5 [sigmaaldrich.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. fishersci.com [fishersci.com]
- 9. dl.iranchembook.ir [dl.iranchembook.ir]
- 10. Evaluation of the in vivo genotoxicity of the structural analogues 2,6-diaminotoluene and 2,4-diaminotoluene using the rat micronucleus test and rat liver UDS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 2,6-diaminotoluene.2hcl: Carcinogenic Potency Database [files.toxplanet.com]
- 13. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Metabolism, disposition, and mutagenicity of 2,6-diaminotoluene, a mutagenic noncarcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genotoxic and non-genotoxic activities of 2,4- and 2,6-diaminotoluene, as evaluated in Fischer-344 rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [toxicological data of 2,6-Diaminotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122827#toxicological-data-of-2-6-diaminotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com